5-Chloro-6-methyluracil

Descripción general

Descripción

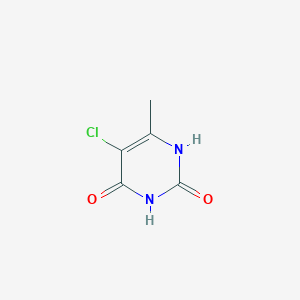

5-Chloro-6-methyluracil, with the chemical formula C5H5ClN2O2, is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 6th position of the uracil ring. It is a white crystalline solid known for its applications in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyluracil typically involves the halogenation of 6-methyluracil. One efficient method is oxidative halogenation, where elemental halogens and potassium halides are used as halogenating agents, while sodium nitrate and hydrogen peroxide serve as oxidizing agents . For instance, chlorination of 6-methyluracil using gaseous chlorine yields this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the reaction of ethyl acetoacetate with urea in the presence of an acidic solvent, followed by chlorination using phosphorus oxychloride . This method ensures a high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 5 is highly susceptible to nucleophilic substitution. Key reactions include:

Chlorine Replacement with Methoxy Groups

-

Reaction with chlorine in methanol yields 5-chloro-6-methyl-6-methoxy-5-nitro-5,6-dihydrouracils .

-

Conditions: Methanol solvent, room temperature.

Halogen Exchange

-

Substitution with bromine or iodine under oxidative conditions produces 5-bromo-6-methyluracil or 5-iodo-6-methyluracil .

-

Example: Reaction with elemental iodine and hydrogen peroxide in aqueous medium.

Hydrolysis Reactions

The methyl group at position 6 undergoes hydrolysis under acidic or basic conditions:

Formation of Hydroxymethyl Derivatives

-

Hydrolysis in aqueous environments converts the methyl group (-CH₃) to a hydroxymethyl group (-CH₂OH) .

-

Example: Terbacil (3-tert-butyl-5-chloro-6-methyluracil) metabolizes to 3-tert-butyl-5-chloro-6-hydroxymethyluracil in water .

Photochemical Degradation

UV irradiation induces decomposition via dehalogenation and ring modification:

Key Photolysis Products

| Product | Pathway | Reference |

|---|---|---|

| 6-Methyluracil | Loss of chlorine atom | |

| 5-Acetyl-5-hydroxyhydantoin | Ring-opening and rearrangement |

-

Conditions: Aerated aqueous solutions under UV light (254 nm) .

-

Kinetics: First-order degradation with rate constants of 8.45×10⁻² hr⁻¹ .

Oxidation Reactions

The methyl group can be oxidized to a hydroxymethyl or carboxyl group:

Oxidation Pathways

-

Step 1 : -CH₃ → -CH₂OH (hydroxymethyl) under mild oxidative conditions .

-

Step 2 : Further oxidation to -COOH (carboxylic acid) using strong oxidants like KMnO₄ .

Comparative Reactivity of Halogenated Uracils

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that 5-Chloro-6-methyluracil exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans . However, further studies are required to fully understand its efficacy and safety as a therapeutic agent in clinical settings.

Nucleic Acid Analogs

Due to its structural similarity to uracil, this compound has been explored for use in developing nucleic acid analogs. These analogs can potentially enhance antiviral therapies and antisense technologies by altering their stability and interactions with biological targets. The incorporation of this compound into nucleic acid structures may lead to novel therapeutic strategies for treating viral infections and other diseases.

Antitumor Properties

This compound has been identified as a potential antitumor agent. It can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. This inhibition suggests that the compound could play a role in cancer therapy by affecting DNA and RNA synthesis critical for cancer cell proliferation .

Case Study 1: Anticancer Activity Evaluation

A study evaluated various derivatives of this compound for their anticancer activity against a panel of 60 human cancer cell lines derived from nine different cancer types. Among these compounds, one derivative demonstrated significant growth inhibition across multiple cancer types, indicating its potential as a promising therapeutic agent .

Case Study 2: Biochemical Interactions

Research on the interactions between this compound and biological macromolecules revealed its ability to bind with DNA and RNA. This interaction can influence the stability and function of these nucleic acids, which is crucial for understanding its mechanism of action as an antitumor agent.

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-methyluracil involves its interaction with nucleic acids and enzymes. The chlorine and methyl groups on the uracil ring can influence the compound’s binding affinity and specificity towards molecular targets. These interactions can disrupt normal cellular processes, making the compound useful in therapeutic applications .

Comparación Con Compuestos Similares

6-Methyluracil: Lacks the chlorine atom at the 5th position.

5-Iodo-6-methyluracil: Contains an iodine atom instead of chlorine at the 5th position.

5-Bromo-6-methyluracil: Contains a bromine atom at the 5th position.

Uniqueness: 5-Chloro-6-methyluracil is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Chloro-6-methyluracil (5-CMU) is a halogenated pyrimidine derivative with significant biological activity, particularly noted for its antitumor and antimicrobial properties. This article explores the compound's biological mechanisms, research findings, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a chlorine atom at the 5-position and a methyl group at the 6-position of the uracil structure. Its chemical formula is . The structural modifications impart unique biological activities compared to its parent compound, uracil.

Antitumor Activity

Research indicates that 5-CMU exhibits notable antitumor effects primarily through its inhibition of thymidine phosphorylase (TPase), an enzyme linked to tumor growth and metastasis. Inhibition of TPase can lead to reduced tumor proliferation and enhanced efficacy of other chemotherapeutic agents.

- TPase Inhibition : 5-CMU selectively inhibits TPase without affecting other phosphorylases, which is crucial for its antitumor activity. Studies have shown that it can significantly increase the plasma concentrations of co-administered nucleoside analogs, enhancing their therapeutic effects against cancer cells .

- Nucleic Acid Interaction : The compound has been shown to bind with DNA and RNA, altering their stability and function. This interaction is essential for understanding its mechanism as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, 5-CMU has been investigated for its antimicrobial potential . Preliminary studies suggest it may inhibit the growth of various pathogens, including:

- Bacteria : Notably effective against Staphylococcus aureus.

- Fungi : Exhibits activity against Candida albicans.

Further research is necessary to fully elucidate its efficacy and safety as an antimicrobial agent .

Research Findings

A variety of studies have explored the biological activities of 5-CMU:

Case Studies

- Combination Therapy in Cancer Treatment : A study demonstrated that co-administration of 5-CMU with a nucleoside analog resulted in a significant increase in drug concentration in tumor tissues, leading to improved therapeutic outcomes in animal models .

- Antimicrobial Efficacy Trials : Laboratory tests indicated that 5-CMU showed promising results against certain resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .

Propiedades

IUPAC Name |

5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMPDGCVOWZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166829 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16018-87-4 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16018-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-Methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of 5-chloro-6-methyluracil derivatives as herbicides?

A1: this compound derivatives, particularly those like terbacil and bromacil, primarily act by inhibiting photosynthesis. [] They disrupt the photosynthetic process in susceptible plants, leading to a reduction or cessation of energy production, ultimately resulting in plant death.

Q2: How does terbacil affect photosynthesis in susceptible plants like ivyleaf morningglory?

A2: Terbacil causes a rapid and nearly complete inhibition of photosynthesis in susceptible plants like ivyleaf morningglory. [, ] This inhibition is irreversible, ultimately leading to the plant's death.

Q3: How does the effect of terbacil on photosynthesis differ between susceptible and tolerant plant species?

A3: While terbacil severely inhibits photosynthesis in susceptible plants, tolerant species like peppermint experience only a temporary decrease in photosynthetic activity. [, ] This difference in response contributes to the selective herbicidal action of terbacil.

Q4: Does terbacil's effect on photosynthesis in susceptible plants differ depending on the application method?

A4: Terbacil effectively inhibits photosynthesis in susceptible plants regardless of whether it is applied to the foliage or the roots. [] This indicates a systemic mode of action, with the herbicide eventually reaching the site of photosynthesis within the plant.

Q5: How does the presence of adventitious roots in the shoot zone affect the herbicidal activity of terbacil?

A5: The presence of adventitious roots in the shoot zone can increase foliage injury caused by terbacil in some plants, such as corn and sorghum. [] This suggests that these roots contribute to the uptake and translocation of terbacil within the plant, potentially increasing its concentration at the target site.

Q6: What is the molecular formula and weight of this compound (terbacil)?

A6: The molecular formula of this compound (terbacil) is C7H9ClN2O2, and its molecular weight is 188.61 g/mol. []

Q7: Are there any spectroscopic data available for terbacil?

A7: While the provided research does not explicitly mention specific spectroscopic data for terbacil, its analysis by electron capture gas chromatography has been described. [] This technique suggests the presence of electrophilic groups within the terbacil molecule, enabling its detection using this method.

Q8: What factors influence the leaching potential of bromacil in soil?

A8: The leaching potential of bromacil can be affected by the presence of other herbicides in the soil. [] For instance, metolachlor, terbacil, oxadiazon, simazine, and trifluralin have been shown to reduce bromacil leaching under specific conditions.

Q9: Can microorganisms degrade bromacil and terbacil in soil?

A9: Yes, microbial degradation of bromacil and terbacil has been observed in soil. [] The degradation rate is influenced by factors such as soil moisture and the presence of organic matter.

Q10: How does the structure of this compound derivatives influence their herbicidal activity?

A10: The specific substituents on the this compound ring significantly affect the herbicidal activity and selectivity of these compounds. [, ] Small changes in the substituents can alter their interaction with target sites in plants, leading to differences in weed control efficacy and crop tolerance.

Q11: Has any phytotoxicity been observed with the use of terbacil in fruit trees?

A11: While terbacil effectively controls weeds in fruit tree orchards, higher dosages or specific application timings can cause phytotoxicity. [, ] This phytotoxicity is often observed as chlorosis or reduced fruit size and yield.

Q12: What analytical methods are commonly used to detect and quantify terbacil?

A12: Terbacil can be analyzed using techniques like electron capture gas chromatography [] and high performance liquid chromatography (HPLC). [] These methods allow for the sensitive and specific detection and quantification of terbacil in various matrices.

Q13: Does the use of terbacil pose any environmental concerns?

A13: While terbacil offers effective weed control, its use raises environmental concerns due to its potential to leach into groundwater and its impact on non-target organisms. [, ] Therefore, its application requires careful consideration and management to minimize potential ecological risks.

Q14: Are there any viable alternatives to using this compound derivatives for weed control?

A14: Research explores alternative weed control strategies, including cultural practices, mechanical methods, and the use of other herbicide classes with different modes of action. [, , ] These alternatives aim to minimize reliance on this compound derivatives and mitigate their potential environmental impact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.